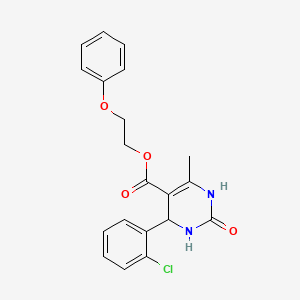![molecular formula C17H20O3 B4974522 1-methoxy-3-[3-(3-methylphenoxy)propoxy]benzene](/img/structure/B4974522.png)
1-methoxy-3-[3-(3-methylphenoxy)propoxy]benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Methoxy-3-[3-(3-methylphenoxy)propoxy]benzene, also known as ICI-118,551, is a selective β2-adrenergic receptor antagonist. This compound has been extensively studied due to its potential applications in scientific research and drug development.
Wirkmechanismus
1-Methoxy-3-[3-(3-methylphenoxy)propoxy]benzene works by selectively blocking the β2-adrenergic receptors. These receptors are found in various tissues, including the lungs, heart, and skeletal muscle. When activated, these receptors stimulate various physiological processes, including smooth muscle relaxation, cardiac function, and glucose metabolism. By blocking these receptors, 1-methoxy-3-[3-(3-methylphenoxy)propoxy]benzene can reduce the effects of β2-adrenergic receptor activation.
Biochemical and Physiological Effects
1-Methoxy-3-[3-(3-methylphenoxy)propoxy]benzene has been shown to have various biochemical and physiological effects. In vitro studies have shown that this compound can inhibit the production of cAMP, a second messenger molecule that is involved in various physiological processes. Additionally, 1-methoxy-3-[3-(3-methylphenoxy)propoxy]benzene has been shown to reduce airway hyperresponsiveness in animal models of asthma and COPD.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 1-methoxy-3-[3-(3-methylphenoxy)propoxy]benzene in lab experiments is its selectivity for the β2-adrenergic receptor. This allows researchers to specifically study the effects of β2-adrenergic receptor activation or inhibition. Additionally, this compound has been extensively studied and has a well-established mechanism of action. One limitation of using 1-methoxy-3-[3-(3-methylphenoxy)propoxy]benzene is its potential off-target effects. Although this compound is selective for the β2-adrenergic receptor, it may also interact with other receptors or enzymes.
Zukünftige Richtungen
There are many potential future directions for research on 1-methoxy-3-[3-(3-methylphenoxy)propoxy]benzene. One direction is the development of more selective β2-adrenergic receptor antagonists with improved pharmacokinetic properties. Additionally, this compound could be used in combination with other drugs for the treatment of respiratory disorders. Finally, further research is needed to fully understand the biochemical and physiological effects of 1-methoxy-3-[3-(3-methylphenoxy)propoxy]benzene and its potential applications in various disease states.
Synthesemethoden
1-Methoxy-3-[3-(3-methylphenoxy)propoxy]benzene can be synthesized using a variety of methods. One common method involves the reaction of 3-(3-methylphenoxy)propyl magnesium bromide with 1-bromo-2-methoxybenzene in the presence of a palladium catalyst. Another method involves the reaction of 3-(3-methylphenoxy)propyl chloride with sodium methoxide and 1-bromo-2-methoxybenzene.
Wissenschaftliche Forschungsanwendungen
1-Methoxy-3-[3-(3-methylphenoxy)propoxy]benzene has been used extensively in scientific research as a selective β2-adrenergic receptor antagonist. This compound has been used to study the role of β2-adrenergic receptors in various physiological processes, including cardiac function, smooth muscle relaxation, and glucose metabolism. Additionally, 1-methoxy-3-[3-(3-methylphenoxy)propoxy]benzene has been used in drug development for the treatment of asthma, chronic obstructive pulmonary disease (COPD), and other respiratory disorders.
Eigenschaften
IUPAC Name |
1-methoxy-3-[3-(3-methylphenoxy)propoxy]benzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20O3/c1-14-6-3-8-16(12-14)19-10-5-11-20-17-9-4-7-15(13-17)18-2/h3-4,6-9,12-13H,5,10-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNVBMZXPANNNGO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OCCCOC2=CC=CC(=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Methoxy-3-[3-(3-methylphenoxy)propoxy]benzene | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-ethyl-5-{2-[2-(2-methoxyphenoxy)ethoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4974443.png)
![3-[2-(2-ethoxyphenoxy)ethoxy]benzaldehyde](/img/structure/B4974450.png)

![1-[6-(2,6-diisopropylphenoxy)hexyl]pyrrolidine](/img/structure/B4974455.png)
![3-({1-[(dimethylamino)sulfonyl]-4-piperidinyl}oxy)-N-methyl-N-(tetrahydro-3-furanyl)benzamide](/img/structure/B4974466.png)
![2-(2,4-dichlorophenyl)-3-[5-(1-pyrrolidinyl)-2-furyl]acrylonitrile](/img/structure/B4974467.png)
![3-(2-phenylethoxy)-6H-benzo[c]chromen-6-one](/img/structure/B4974468.png)
![N~2~-(4-chlorophenyl)-N~2~-[(3,4-dimethoxyphenyl)sulfonyl]-N~1~-(2-methyl-3-nitrophenyl)glycinamide](/img/structure/B4974480.png)
![2-({N-[(2-nitrophenyl)sulfonyl]-N-phenylglycyl}amino)benzoic acid](/img/structure/B4974503.png)
![N-[1-{[2-(5-bromo-1,7-dimethyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)hydrazino]carbonyl}-2-(2,5-dimethoxyphenyl)vinyl]benzamide](/img/structure/B4974505.png)
![2-[4-(1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl]-3-[(3,5-dichlorophenyl)amino]acrylonitrile](/img/structure/B4974513.png)


![1-bicyclo[2.2.1]hept-2-yl-4-(2,5-dimethylphenyl)piperazine](/img/structure/B4974542.png)